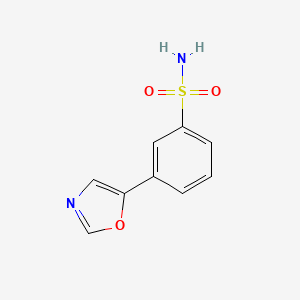

3-Oxazol-5-yl-benzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-oxazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVARVWUSZSPTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Oxazol 5 Yl Benzenesulfonamide and Analogues

General Synthetic Strategies for Oxazole-Substituted Benzenesulfonamides

The creation of oxazole-substituted benzenesulfonamides typically follows a convergent or linear synthetic route, where the oxazole (B20620) ring and the benzenesulfonamide (B165840) moiety are synthesized separately and then coupled, or one is built upon the other in a stepwise fashion.

Construction of the Oxazole Ring System

The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a common scaffold in biologically active molecules. nih.gov Several classic and modern synthetic methods are employed for its construction.

One of the most versatile methods is the van Leusen oxazole synthesis . This reaction utilizes tosylmethylisocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form a 5-substituted oxazole. nih.govsemanticscholar.orgmdpi.com The process involves a [3+2] cycloaddition reaction, providing a straightforward route to the oxazole core. nih.gov

Other notable methods for oxazole synthesis include:

Robinson–Gabriel synthesis: This involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com

Reaction of α-haloketones with primary amides. pharmaguideline.com

From isocyanides with acid chlorides. pharmaguideline.com

These methods offer flexibility in introducing various substituents onto the oxazole ring, which is critical for structure-activity relationship studies.

Introduction of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) is a key component of many therapeutic agents. bohrium.comnih.gov The most common and traditional method for introducing this moiety is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.govucl.ac.uk

The synthesis of the required sulfonyl chloride can be achieved through several routes:

Chlorosulfonylation of aromatic rings: This involves an electrophilic aromatic substitution using chlorosulfonic acid. rsc.org

Oxidation and chlorination of thiols. rsc.org

Diazotization of anilines followed by treatment with sulfur dioxide. rsc.org

Recent advancements have also explored transition-metal-catalyzed methods for sulfonamide synthesis. bohrium.com

Coupling Reactions and Functional Group Interconversions

Coupling reactions are instrumental in connecting the oxazole and benzenesulfonamide fragments. Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are frequently employed to form the crucial carbon-carbon or carbon-nitrogen bonds between the two aromatic systems. bohrium.comnih.gov

For instance, a bromo-substituted oxazole can be coupled with a boronic acid-functionalized benzenesulfonamide (or vice versa) in a Suzuki coupling reaction. Functional group interconversions, such as the conversion of a nitro group to an amino group or a carboxylic acid to an amide, are also essential steps in elaborating the final molecule and introducing chemical diversity.

Advanced Synthetic Approaches and Reaction Conditions

To improve efficiency, yield, and environmental friendliness, modern synthetic methodologies are increasingly being adopted in the synthesis of complex molecules like 3-Oxazol-5-yl-benzenesulfonamide.

Microwave-Assisted Synthesis in Sulfonamide Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. organic-chemistry.orgacs.orgscribd.com In sulfonamide synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.orgacs.orgscribd.com

A notable application is the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, avoiding the need to isolate unstable sulfonyl chlorides. organic-chemistry.orgacs.orgscribd.com This method often utilizes an activating agent, such as 2,4,6-trichloro- organic-chemistry.orgscribd.comnih.gov-triazine (TCT), and is performed under mild conditions. organic-chemistry.org The process is operationally simple, scalable, and demonstrates good functional group tolerance, making it highly relevant for pharmaceutical applications. organic-chemistry.org

Table 1: Comparison of Conventional and Microwave-Assisted Sulfonamide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes |

| Yield | Often moderate | Generally high to excellent |

| Conditions | High temperatures | Mild conditions |

| Side Reactions | More prevalent | Often minimized |

This table provides a general comparison based on literature findings. organic-chemistry.orgacs.orgscribd.com

Regioselective Synthesis of Substituted Oxazole-Benzenesulfonamide Isomers

The precise control of substituent placement on the aromatic rings is crucial as different isomers can exhibit vastly different biological activities. Regioselective synthesis aims to produce a specific isomer as the major product.

In the context of oxazole-benzenesulfonamides, regioselectivity can be controlled at various stages of the synthesis:

During the construction of the oxazole ring: The choice of starting materials and reaction conditions in methods like the van Leusen synthesis can dictate the substitution pattern on the oxazole.

During the introduction of the sulfonamide group: The directing effects of existing substituents on the benzene (B151609) ring will influence the position of the incoming sulfonyl group during electrophilic aromatic substitution.

Through "halogen dance" reactions: This base-induced migration of a halogen atom on a heteroaromatic ring can be utilized to synthesize specific isomers that are otherwise difficult to access. For example, a 5-bromooxazole can be isomerized to a 4-bromooxazole, which then serves as a precursor for 2,4-disubstituted oxazoles. nih.gov

Advanced purification techniques, such as column chromatography and recrystallization, are then used to isolate the desired isomer in high purity.

Diazotization and Cyclization Methods

While tandem diazotization and cyclization reactions are a valid strategy for the synthesis of certain nitrogen-containing heterocycles like triazinones, the construction of the 5-aryloxazole moiety in this compound typically relies on more direct cyclization methods. organic-chemistry.orgnih.gov The most prominent and widely applied method for this purpose is the Van Leusen oxazole synthesis. organic-chemistry.orgwikipedia.orgmdpi.com

The Van Leusen reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). mdpi.com In the context of synthesizing this compound, the key starting materials are 3-formylbenzenesulfonamide and TosMIC. The mechanism proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde's carbonyl group. The subsequent intramolecular cyclization is followed by the elimination of p-toluenesulfinic acid, which, after tautomerization, yields the stable aromatic oxazole ring. organic-chemistry.orgwikipedia.org This one-pot reaction is valued for its operational simplicity and tolerance of various functional groups, making it suitable for building the desired sulfonamide-containing oxazole core. nih.govfrontiersin.org

Table 1: Key Features of the Van Leusen Oxazole Synthesis

| Feature | Description |

| Reactants | Aldehyde (e.g., 3-formylbenzenesulfonamide), Tosylmethyl isocyanide (TosMIC) |

| Reagents | Base (e.g., K₂CO₃, Cs₂CO₃) |

| Mechanism | [3+2] cycloaddition followed by elimination of p-toluenesulfinic acid |

| Product | 5-substituted oxazole |

| Advantages | One-pot procedure, mild reaction conditions, broad substrate scope |

Derivatization and Analogue Generation for Research Purposes

To investigate structure-activity relationships and develop new chemical entities, the core structure of this compound can be systematically modified at three primary locations: the benzene ring, the oxazole heterocycle, and the sulfonamide nitrogen.

Strategies for Modifying the Benzene Ring

The benzenesulfonamide portion of the molecule offers a scaffold for introducing a variety of substituents to probe electronic and steric effects.

Electrophilic Aromatic Substitution (EAS): Classical EAS reactions can be employed to functionalize the benzene ring. wikipedia.orgmasterorganicchemistry.com The sulfonamide group (-SO₂NH₂) is a deactivating, meta-directing group due to its strong electron-withdrawing nature. youtube.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts reactions will primarily introduce substituents at the positions meta to the sulfonamide group (C2 and C6 relative to the oxazole). libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer superior control and versatility for modifying the benzene ring. sigmaaldrich.com Starting from a halogenated (e.g., bromo- or iodo-) precursor of this compound, reactions like the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines) can introduce a wide array of functional groups with high regioselectivity. sigmaaldrich.comnih.govacs.org These methods are generally tolerant of the sulfonamide and oxazole functionalities.

Modifications of the Oxazole Heterocycle

The oxazole ring itself can be functionalized to generate analogues, although its aromaticity makes it less reactive than some other heterocycles. The reactivity of the oxazole protons decreases in the order C2 > C5 > C4. taylorandfrancis.com

Substitution at the C2 Position: The proton at the C2 position is the most acidic, allowing for deprotonation with a strong base to form a lithio- or magnesiated-oxazole intermediate. wikipedia.orgpharmaguideline.com This organometallic species can then react with various electrophiles to introduce substituents at the C2 position.

Substitution at the C4 and C5 Positions: Electrophilic substitution, such as Vilsmeier-Haack formylation, typically occurs at the C5 position, but often requires the presence of electron-donating groups on the ring to facilitate the reaction. wikipedia.orgpharmaguideline.com Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for functionalizing oxazoles at the C2, C4, and C5 positions, with selectivity often controlled by the choice of ligands and reaction conditions. nih.gov

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions with reactive dienophiles. This reaction temporarily disrupts the aromaticity of the oxazole and can be used to construct more complex, fused ring systems, ultimately leading to pyridine (B92270) derivatives after subsequent transformations. wikipedia.orgpharmaguideline.com

Variations at the Sulfonamide Nitrogen

The sulfonamide nitrogen provides a key point for derivatization, allowing for the introduction of various alkyl and aryl groups. The general synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov For analogue generation from a pre-existing primary sulfonamide, N-alkylation and N-arylation are common strategies.

N-Alkylation: The sulfonamide nitrogen can be alkylated using various alkyl halides in the presence of a base. nih.gov More advanced methods utilize alcohols as alkylating agents in the presence of a ruthenium catalyst via a hydrogen-borrowing mechanism, which is considered a greener approach. acs.orgacs.org

N-Arylation: Transition metal-catalyzed methods are frequently used for N-arylation. This includes copper-mediated coupling with arylboronic acids or palladium-catalyzed coupling with aryl halides (bromides and chlorides). nih.govnih.govacs.org A transition-metal-free alternative involves the reaction with o-silylaryl triflates in the presence of a fluoride source like CsF. nih.govorganic-chemistry.org These methods enable the synthesis of a wide range of N-arylsulfonamide derivatives.

Analytical Characterization Techniques in Synthetic Studies

The structural confirmation of this compound and its synthesized analogues relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.

¹H NMR: The proton spectrum provides key information. The sulfonamide protons (-SO₂NH ₂) typically appear as a broad singlet in the downfield region. Aromatic protons on the benzene ring exhibit characteristic splitting patterns and chemical shifts depending on their substitution. The protons on the oxazole ring have distinct chemical shifts, which can be used to confirm the ring's formation and substitution pattern. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon spectrum complements the proton data, showing distinct signals for the aromatic carbons of the benzene ring and the carbons of the oxazole heterocycle.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties

| Moiety | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

| Sulfonamide NH | ¹H | 7.0 - 7.5 | Often a broad singlet, exchangeable with D₂O. |

| Benzene Ring | ¹H | 7.5 - 8.0 | Complex multiplets, specific shifts depend on substitution. |

| Oxazole H-2 | ¹H | ~7.9 | |

| Oxazole H-4 | ¹H | ~7.1 | |

| Benzene Ring | ¹³C | 120 - 150 | |

| Oxazole C-2 | ¹³C | ~151 | |

| Oxazole C-4 | ¹³C | ~126 | |

| Oxazole C-5 | ¹³C | ~138 |

Note: Values are approximate and can vary based on solvent and specific molecular structure. unn.edu.ngmdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds and to gain structural information through fragmentation patterns.

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used to obtain the mass of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. A characteristic fragmentation pathway for aromatic sulfonamides under collision-induced dissociation (CID) is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.govresearchgate.net Other common fragmentations include cleavage of the S-N bond and the C-S bond, providing valuable clues to the compound's structure. acs.orgresearchgate.netnih.gov

Table 3: Common Mass Spectrometry Fragmentations for Aromatic Sulfonamides

| Precursor Ion | Fragmentation | Neutral Loss | Description |

| [M+H]⁺ | Loss of SO₂ | 64 Da | Characteristic rearrangement and extrusion of sulfur dioxide. |

| [M+H]⁺ | S-N Bond Cleavage | R-NH₂ | Cleavage of the bond between sulfur and the sulfonamide nitrogen. |

| [M+H]⁺ | C-S Bond Cleavage | SO₂NH₂ | Cleavage of the bond between the benzene ring and the sulfur atom. |

Structure Activity Relationship Sar and Lead Optimization Studies

Positional and Substituent Effects on Biological Activity

The biological activity of 3-oxazol-5-yl-benzenesulfonamide and its analogs is highly dependent on the nature and position of substituents on both the benzenesulfonamide (B165840) and oxazole (B20620) rings, as well as modifications to the sulfonamide nitrogen.

The substitution pattern on the benzenesulfonamide ring is a critical determinant of biological activity. Studies on related heterocyclic benzenesulfonamides have shown that the position of the sulfonamide group relative to the heterocyclic ring is crucial. For instance, in a series of (E)-3-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives, the meta-position of the sulfonamide moiety was found to be optimal for anticancer activity. mdpi.com

Furthermore, the introduction of various substituents onto the benzenesulfonamide ring can significantly modulate potency. For example, in the development of tubulin-targeting anticancer agents, specific substitutions on the benzenesulfonamide ring of related compounds led to potent antiproliferative activity. nih.gov In a series of 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide derivatives, it was observed that less sterically hindered substituents like methyl and ethyl groups at the ortho and para positions of the N-phenyl ring enhanced anticancer activity across multiple cell lines. Conversely, bulky groups or electron-withdrawing groups tended to decrease activity, suggesting that both steric and electronic factors are at play.

In studies of benzenesulfonamides as inhibitors of the NLRP3 inflammasome, the substitution pattern on a related benzamide moiety was found to be critical. Moving a 5-chloro substituent to other positions on the phenyl ring, or changing a 2-methoxy group to the para-position, resulted in a significant loss of inhibitory potency. researchgate.net This highlights the stringent steric and electronic requirements for effective target engagement.

Substitutions on the oxazole ring play a pivotal role in fine-tuning the biological activity of this compound derivatives. The oxazole ring itself is a key pharmacophoric element, and its substitution can influence target binding, selectivity, and physicochemical properties.

In a study focused on developing hydrophilic inhibitors of human carbonic anhydrase II (hCA II) for glaucoma treatment, modifications were made to a carboxamide side chain attached to the oxazole ring. The introduction of primary and secondary amine functionalities was a key strategy. While these modifications were intended to increase hydrophilicity, they also had a significant impact on inhibitory potency. The resulting compounds were found to inhibit the target hCA II isoform in the sub-nanomolar to low nanomolar range, demonstrating that the oxazole ring can be functionalized to enhance target affinity while also modulating physical properties. nih.gov

The structure-activity relationship (SAR) of these modifications is nuanced. For instance, the active site of carbonic anhydrase has distinct hydrophobic and hydrophilic regions. helsinki.fi Therefore, appending large hydrophilic groups to the oxazole moiety must be done in a way that does not disrupt favorable interactions within the hydrophobic half of the active site. helsinki.fi The success of this strategy with the 1,3-oxazol-5-yl benzenesulfonamide scaffold indicates that the oxazole ring provides a suitable vector for placing functional groups into the hydrophilic region of the hCA II active site to enhance binding and selectivity. nih.govhelsinki.fi

General studies on oxazole derivatives have shown that substitutions at the C2, C4, and C5 positions can all significantly impact biological activity, with the specific effects being target-dependent. For some targets, the introduction of an oxazole ring has been shown to dramatically increase the activity of the parent molecule.

Modification of the sulfonamide nitrogen (N-substitution) is a common strategy in the optimization of benzenesulfonamide-based inhibitors. This position can be functionalized to introduce groups that form additional interactions with the target protein, improve physicochemical properties, or block unwanted metabolism.

In the development of NLRP3 inflammasome inhibitors, substitution on the sulfonamide moiety was well-tolerated and provided an avenue for optimization. Replacing the hydrogen with an aniline group resulted in comparable potency to the parent compound, while substitution with a benzyl moiety increased potency by 2.5-fold. Further substitution on this benzyl group with a 4-methoxy or 4-hydroxy group led to an even greater increase in inhibitory activity. researchgate.net This demonstrates that the sulfonamide nitrogen can be used to probe for additional binding interactions and enhance potency.

In a series of N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide anticancer agents, various substituted phenyl groups were appended to the sulfonamide nitrogen. The electronic nature of the substituents on this phenyl ring had a significant impact on activity, with electron-donating groups generally being more favorable than electron-withdrawing groups.

While specific data on the N-substitution of this compound is limited, these examples from structurally related compounds highlight the potential for significant activity modulation through modification at this position.

Pharmacophore Elucidation and Design Principles for Potent Compounds

The design of potent this compound derivatives is guided by pharmacophore models, which define the essential three-dimensional arrangement of chemical features required for biological activity. These models are typically developed from the structures of known active compounds and their target binding sites.

For benzenesulfonamide-based inhibitors, a common pharmacophore includes the sulfonamide group, which often acts as a zinc-binding group in metalloenzymes like carbonic anhydrase, and the attached aromatic/heterocyclic rings, which engage in hydrophobic and other interactions with the target.

A 3D-QSAR (Quantitative Structure-Activity Relationship) study on a series of benzoxazole (B165842) benzenesulfonamide derivatives, which are structurally related to the this compound scaffold, identified a pharmacophore model consisting of three hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings (AAADRR). chemijournal.com This model suggests that specific spatial arrangements of these features are crucial for potent inhibition. The aromatic rings likely engage in pi-pi stacking or hydrophobic interactions, while the hydrogen bond donors and acceptors form key directional interactions with amino acid residues in the target's active site.

The design principles for potent compounds based on this and related scaffolds include:

Optimal positioning of the sulfonamide group: This group must be correctly oriented to interact with key residues or cofactors (like the zinc ion in carbonic anhydrases).

Exploitation of hydrophobic pockets: The benzenesulfonamide and oxazole rings can be substituted with groups that occupy hydrophobic pockets in the target's active site, thereby increasing binding affinity. nih.gov

Formation of specific hydrogen bonds: The introduction of hydrogen bond donor and acceptor groups at strategic positions can lead to significant gains in potency by forming strong, directional interactions with the target.

Conformational rigidity: The use of rigid linkers or cyclic structures can lock the molecule in a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. nih.gov

Strategies for Enhancing Selectivity and Potency against Specific Targets

Achieving high potency and selectivity for a specific biological target over others is a primary goal of lead optimization. For this compound derivatives, several strategies can be employed.

One key strategy is the "tail approach," where modifications are made to the part of the molecule that is distal to the primary binding group (e.g., the sulfonamide). These "tails" can be designed to interact with non-conserved regions of the target's active site, thereby conferring selectivity. For carbonic anhydrase inhibitors, the benzenesulfonamide group binds to the conserved zinc ion, while the rest of the molecule, including the oxazole and its substituents, can be modified to exploit differences in the active site shape and amino acid composition among different CA isoforms. nih.gov Structural studies have shown that residues at specific positions, such as 92 and 131 in the CA active site, are key determinants of inhibitor binding and that modifying the tail groups can modulate isoform specificity. nih.gov

Another strategy involves leveraging subtle differences in the topology of the active sites of different targets. For example, to achieve selectivity for the PI3Kδ isoform, inhibitors were designed to create steric hindrance that would be disfavored by other PI3K isoforms. mdpi.com This principle of "negative design" can be applied to this compound by introducing bulky substituents that clash with the active site of off-target proteins while being accommodated by the desired target.

Furthermore, computational methods such as 3D-QSAR and molecular docking can be used to predict which modifications are likely to enhance selectivity. By building models of the inhibitor bound to different targets, researchers can identify modifications that improve interactions with the desired target while simultaneously weakening interactions with off-targets. chemijournal.com

Optimization of Physicochemical Attributes Relevant for Biological Activity

The biological activity of a compound is not solely dependent on its affinity for the target but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). A key attribute that is often optimized is hydrophilicity (or its counterpart, lipophilicity).

For instance, in the development of this compound based carbonic anhydrase inhibitors for topical ophthalmic use (glaucoma), increasing hydrophilicity was a primary goal. nih.gov While high lipophilicity is often required for corneal permeability, increased hydrophilicity can be advantageous for prolonging the residence time of the drug in the intraocular space. helsinki.fi

In one study, hydrophilicity was increased by incorporating primary and secondary amine functionalities into a carboxamide side chain on the oxazole ring. nih.gov This strategy successfully produced compounds with increased water solubility. The table below shows the structures and inhibitory activities of some of these hydrophilic derivatives against human carbonic anhydrase II (hCA II).

| Compound | R | Ki for hCA II (nM) |

|---|---|---|

| 1 | -NH2 | 1.2 |

| 2 | -NHCH3 | 0.8 |

| 3 | -N(CH3)2 | 0.5 |

| 4 | -NH(CH2)2OH | 3.5 |

Data sourced from a study on hydrophilic 1,3-oxazol-5-yl benzenesulfonamide inhibitors. nih.gov

This table illustrates that it is possible to significantly increase the hydrophilicity of the scaffold by adding polar groups to the oxazole ring, while maintaining potent, sub-nanomolar to low nanomolar inhibition of the target enzyme. nih.gov This demonstrates a successful optimization of a key physicochemical attribute for a specific therapeutic application. The balance between hydrophilicity and lipophilicity is crucial and must be carefully tuned for the intended biological application and route of administration. mdpi.com

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in structure-based drug design for predicting binding affinity and understanding interaction patterns.

While specific docking studies targeting 3-Oxazol-5-yl-benzenesulfonamide are not extensively documented in publicly available literature, research on closely related analogs provides significant insights. For instance, studies on benzenesulfonamide (B165840) derivatives have identified them as potent inhibitors of crucial enzymes like carbonic anhydrases, protein tyrosine phosphatase 1B (PTP1B), and the main protease (Mpro) of viruses. airitilibrary.comnih.govlookchem.com The sulfonamide group is a well-established zinc-binding group (ZBG), responsible for anchoring these inhibitors to the zinc ion often found in the active sites of metalloenzymes like carbonic anhydrase. lookchem.com

A pertinent example involves a derivative of the closely related compound sulfamethoxazole (B1682508), which features a methyl-isoxazolyl-benzenesulfonamide core. A computational study docked an imidazole (B134444) derivative of this compound (referred to as M10) into the active site of the SARS-CoV-2 main protease (Mpro), a key enzyme for viral replication. nih.gov The docking results revealed strong binding, characterized by multiple hydrogen bonds and hydrophobic interactions with key catalytic residues. nih.gov The interactions identified are critical for the stabilization of the ligand within the enzyme's active site, highlighting its potential as an antiviral agent. nih.gov

The following table details the specific interactions predicted between this sulfamethoxazole analog and the SARS-CoV-2 Mpro active site.

| Interacting Residue | Bond Type | Distance (Å) |

| GLY143 | Hydrogen Bond | 2.566 - 3.080 |

| ASP187 | Hydrogen Bond | 2.566 - 3.080 |

| GLN189 | Hydrogen Bond | 2.566 - 3.080 |

| MET165 | Hydrogen Bond | 2.566 - 3.080 |

| HIS41 | Hydrophobic | 2.844 - 5.108 |

| CYS145 | Hydrophobic | 2.844 - 5.108 |

| MET49 | Hydrophobic | 2.844 - 5.108 |

| PRO168 | Hydrophobic | 2.844 - 5.108 |

| ARG188 | Hydrophobic | 2.844 - 5.108 |

| Data derived from a study on a sulfamethoxazole derivative. nih.gov |

Conformational studies help understand how the molecule adapts its shape to fit the binding pocket. The flexibility of the linker between the benzenesulfonamide core and other functional groups can significantly influence binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Predictive QSAR models are invaluable tools in drug discovery. For benzenesulfonamide derivatives, several statistically significant QSAR models have been developed to predict their activity against various targets. airitilibrary.comnih.govnih.gov These models are built using a "training set" of compounds with known activities and then validated using an external "test set" to assess their predictive power.

For example, a 3D-QSAR study on a series of triaryl-sulfonamide analogues as PTP1B inhibitors resulted in a Topomer CoMFA model with high predictive ability. airitilibrary.com Similarly, a study on diarylpyrazole-benzenesulfonamide derivatives as carbonic anhydrase inhibitors yielded a robust 3D-QSAR model. nih.gov These models are expressed through statistical values such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), where values closer to 1.0 indicate a highly predictive model.

The table below summarizes the statistical quality of QSAR models developed for different classes of benzenesulfonamide derivatives.

| Compound Class | Target | Model Type | q² | r² |

| Diarylpyrazole-benzenesulfonamides | Carbonic Anhydrase | 3D-QSAR (MCET) | 0.933 | 0.964 |

| Triaryl-sulfonamide analogues | PTP1B | Topomer CoMFA | 0.721 | 0.951 |

| Benzenesulfonamide derivatives | Carbonic Anhydrase II | QSAR | - | 0.83-0.89 |

| These models were developed for analogs and derivatives, not the specific subject compound. airitilibrary.comnih.govnih.gov |

A primary outcome of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. These descriptors are physicochemical properties of the molecules, such as steric (size and shape), electronic (charge distribution), and hydrophobic (lipophilicity) properties.

In studies of benzenesulfonamide derivatives, key descriptors often include electrostatic potential energy and the lipophilic nature of the molecule. nih.gov For instance, 3D-QSAR models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. These maps guide chemists in modifying the lead structure, such as by adding bulky substituents in sterically favorable regions or electron-withdrawing groups in electronically favorable areas to enhance interactions with the target. nih.gov For diarylpyrazole-benzenesulfonamide derivatives, descriptors related to electrostatic charge and the Lowest Unoccupied Molecular Orbital (LUMO) coefficient were found to be critical for building a predictive model. nih.gov

Molecular Dynamics Simulations and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess its stability and behavior over time. These simulations model the movements of atoms and molecules, offering insights that are not available from static docking poses. nih.gov In studies involving sulfonamide derivatives, MD simulations have been used to confirm the stability of the ligand within the binding site of its target, such as the BRD4 receptor. nih.gov A stable binding is often indicated by a low root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation.

Complementing MD simulations, binding free energy calculations offer a more quantitative prediction of binding affinity. Methods like Linear Interaction Energy (LIE) or Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to estimate the energy released when a ligand binds to its receptor. While these calculations are computationally intensive, they can provide a more accurate ranking of potential inhibitors than docking scores alone. Studies on benzenesulfonamide inhibitors of carbonic anhydrase have employed and compared various methods, including LIE and metadynamics, to predict binding affinities, highlighting the ongoing efforts to improve the accuracy of these predictions. nih.gov

In Silico Predictions of Biological Relevance

Computational chemistry and molecular modeling play a pivotal role in modern drug discovery by predicting the biological relevance of chemical compounds before their synthesis and in vitro testing. For this compound, in silico methods provide valuable insights into its potential biological targets, pharmacokinetic properties, and absorption routes. These predictions are often based on the compound's structural similarity to known active molecules and are supported by computational algorithms that model its behavior.

Target Identification

While direct in silico screening results for this compound are not extensively published, the broader class of benzenesulfonamides, particularly those bearing heterocyclic moieties, has been the subject of significant computational and experimental investigation. A primary and well-established target for many benzenesulfonamide derivatives is the metalloenzyme family of carbonic anhydrases (CAs).

Studies on structurally related 1,3-oxazole-based sulfonamides have identified them as potent inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.govhelsinki.fi Specifically, research on hydrophilic 1,3-oxazol-5-yl benzenesulfonamide derivatives has highlighted their sub-nanomolar to low nanomolar inhibitory activity against hCA II, an isoform critically involved in physiological processes such as the regulation of intraocular pressure. nih.gov Molecular docking studies on analogous compounds have revealed that the sulfonamide moiety acts as a key zinc-binding group, anchoring the inhibitor to the active site of the enzyme. researchgate.net

Based on these findings, it is highly probable that this compound also targets carbonic anhydrase isoforms. The oxazole (B20620) ring and the substitution pattern on the benzene (B151609) ring would influence the binding affinity and selectivity towards different CA isoforms.

Predicted Biological Targets for this compound and Analogs

| Predicted Target Family | Specific Isoform (Example) | Rationale for Prediction |

| Carbonic Anhydrases | hCA II, hCA IX | The benzenesulfonamide scaffold is a classic zinc-binding motif for this enzyme class. Structurally similar oxazole-sulfonamides show potent inhibition. nih.govnih.gov |

| Tubulin | - | Other substituted sulfonamides have been identified as inhibitors of tubulin polymerization, suggesting a potential anticancer application. |

| Kinases | - | The general scaffold of benzenesulfonamide derivatives has been explored for kinase inhibition. |

Potential Absorption Routes

The prediction of absorption, distribution, metabolism, and excretion (ADME) properties is a cornerstone of in silico drug-likeness assessment. For this compound, its potential absorption routes can be inferred from its physicochemical properties and from studies on similar compounds.

Computational models can predict permeability across biological membranes, such as the cornea and the intestinal epithelium. For ophthalmic drug delivery, which is a key application for carbonic anhydrase inhibitors in the treatment of glaucoma, predicting corneal and conjunctival permeability is crucial. nih.govresearchgate.net

Studies on hydrophilic 1,3-oxazol-5-yl benzenesulfonamide inhibitors have shown that while increased hydrophilicity is beneficial for a longer residence time within the eye, it can be a barrier to corneal absorption, which generally favors more lipophilic compounds. nih.gov Computational predictions for these related compounds indicated that absorption may occur through alternative routes like the conjunctiva and sclera. nih.govnih.gov

The physicochemical properties of this compound, such as its molecular weight, logP (lipophilicity), and polar surface area (PSA), are key determinants of its absorption characteristics.

Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value/Classification | Implication for Absorption |

| Molecular Weight | ~224.24 g/mol | Favorable for passive diffusion across membranes. |

| XLogP3-AA | ~0.6 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~94.6 Ų | Suggests good intestinal absorption and moderate blood-brain barrier penetration potential. |

| Hydrogen Bond Donors | 1 | Conforms to Lipinski's rule of five for drug-likeness. |

| Hydrogen Bond Acceptors | 5 | Conforms to Lipinski's rule of five for drug-likeness. |

| Predicted Absorption Route (Ophthalmic) | Conjunctival and Scleral | Based on its moderate hydrophilicity, non-corneal routes may play a significant role in ocular absorption. nih.govnih.gov |

| Predicted Oral Bioavailability | Good | The compound's properties are generally favorable for oral absorption. |

These in silico predictions suggest that this compound is a promising candidate for further investigation, particularly as a carbonic anhydrase inhibitor. Its predicted ADME profile indicates that it has the potential for good bioavailability, with interesting implications for both systemic and topical administration routes.

Preclinical Pharmacological Assessment and in Vivo Studies

In Vitro Pharmacological Profiling

In vitro studies have been crucial in elucidating the compound's mechanism of action, potency, and selectivity at the molecular and cellular levels.

Research has focused on the compound's ability to inhibit various human carbonic anhydrase (hCA) isoforms. As a primary sulfonamide, its mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion within the enzyme's active site.

A series of hydrophilic 1,3-oxazol-5-yl benzenesulfonamides were synthesized and evaluated for their inhibitory activity against key hCA isoforms. nih.govacs.org The primary target for glaucoma therapy, hCA II, was strongly inhibited by these compounds. nih.gov Kinetic studies revealed that these oxazole-based sulfonamides are highly potent, with some derivatives demonstrating picomolar inhibition constants (Kᵢ) against the cytosolic isoform hCA II and strong inhibition of the membrane-associated hCA IV, both of which are crucial in aqueous humor secretion in the eye. helsinki.fi In contrast, they showed weaker inhibition against the cytosolic isoform hCA I. helsinki.fi This selectivity is a desirable trait for minimizing potential side effects.

The inhibition profile for a representative compound from this series against four key hCA isoforms is detailed below.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by a Representative 3-Oxazol-5-yl-benzenesulfonamide Derivative

| Isoform | Inhibition Constant (Kᵢ) (nM) |

|---|---|

| hCA I | 89.4 |

| hCA II | 1.2 |

| hCA IV | 25.6 |

This interactive table is based on data reported for potent analogues in the 1,3-oxazole-based benzenesulfonamide (B165840) series.

While extensive enzyme inhibition data exists, specific cell-based assay results detailing target engagement and pathway modulation for this compound are not extensively reported in the public literature. However, the development of PROTACs (PROteolysis TArgeting Chimeras) using simple aryl sulfonamide fragments has been explored for degrading hCAII in HEK293 cells. acs.org These studies confirm that sulfonamide ligands can effectively engage the hCAII target within a cellular context, leading to its degradation via the ubiquitin-proteasome system when linked to an E3 ligase binder. acs.org Such an approach demonstrates that the sulfonamide moiety, characteristic of this compound, is capable of engaging the intended cellular target, hCAII. acs.org

The specific compound, 4-[4-(aminosulfonyl)phenyl]-2-phenyl-5-(trifluoromethyl)oxazole, which shares the core oxazole (B20620) benzenesulfonamide structure, was identified in a patent related to the treatment of inflammation. google.com The patent describes substituted oxazoles as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. While this does not directly implicate this compound in high-throughput screening for its primary antiglaucoma application, it shows that the broader chemical class has been evaluated in large-scale screening campaigns for other biological targets.

In Vivo Investigations in Animal Models (Non-Human)

In vivo studies have been conducted to confirm the therapeutic potential of this compound derivatives, particularly for their primary indication as anti-glaucoma agents.

The efficacy of this compound class in lowering intraocular pressure (IOP) has been demonstrated in rabbit models of ocular hypertension. helsinki.fi New Zealand white rabbits are commonly used for these pharmacodynamic studies. google.com

In these models, hydrophilic derivatives of 1,3-oxazol-5-yl benzenesulfonamide have been shown to be highly effective at reducing IOP when administered topically as eye drops. nih.govacs.org Studies have shown that the lead compounds from this series can produce a significant and sustained reduction in IOP in normotensive rabbits, with an efficacy that is comparable to the clinically used topical CAI, dorzolamide. nih.govnih.gov This potent in vivo activity is noteworthy because the hydrophilic nature of these compounds was predicted to result in lower corneal permeability. nih.gov The strong IOP-lowering effect suggests that these compounds may permeate into the ciliary body, the site of aqueous humor production, through the conjunctival and scleral routes, bypassing the need for high corneal absorption. nih.govnih.gov

There is no specific information available in the reviewed scientific literature regarding the evaluation of this compound in animal models for antimicrobial activity. However, studies on the isomer 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide have revealed a potentiating effect on the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria in in vitro tests. jdigitaldiagnostics.comrjeid.com These findings suggest that while the core structure may have potential in antimicrobial applications, in vivo data for the 3-Oxazol-5-yl isomer is currently lacking.

Preclinical Assessment in Oncology Models (In Vivo)

No data is presently available from in vivo studies investigating the anti-tumor activity of this compound in established oncology models. Research in this area would typically involve the administration of the compound to animal subjects, such as mice or rats, bearing transplanted tumors (xenografts) or genetically engineered to develop cancer. The primary objective of such studies would be to determine if the compound can inhibit tumor growth, reduce tumor volume, or prolong the survival of the test subjects. The absence of such published research indicates that the in vivo anti-cancer potential of this specific sulfonamide derivative has not yet been reported or is not in the public domain.

Evaluation of Pharmacological Endpoints in Animal Studies

Consistent with the lack of in vivo efficacy studies, there is no information available regarding the evaluation of pharmacological endpoints for this compound in animal cancer studies. These endpoints are crucial for understanding the mechanism of action and the physiological effects of a potential therapeutic agent. Typically, this would involve the analysis of biomarkers from tissue or blood samples to assess target engagement, downstream signaling effects, and other pharmacodynamic markers. Without in vivo studies, the effects of this compound on biological targets and pathways within a living organism remain uncharacterized.

Table 1: Summary of In Vivo Preclinical Oncology Data for this compound

| Study Type | Data Availability |

| In Vivo Oncology Models | No data available |

| Pharmacological Endpoints in Animal Studies | No data available |

Metabolism and Biotransformation Pathways Preclinical Investigation

Identification of Metabolites in Preclinical Species (e.g., Rats, Rabbits)

While specific studies on the metabolism of 3-Oxazol-5-yl-benzenesulfonamide in rats and rabbits are not extensively detailed in publicly available literature, the metabolic pathways of structurally similar sulfonamide-containing compounds have been investigated in these species. For instance, studies on compounds like 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA) in Wistar rats and Soviet Chinchilla rabbits have identified several key metabolites. cyberleninka.ru The investigation involved intraperitoneal administration of a 1% suspension of the compound, with subsequent analysis of blood and urine samples via HPLC-MS/MS to identify the biotransformation products. cyberleninka.ru

Based on the metabolic pathways observed for analogous compounds, the anticipated metabolites of this compound in preclinical species would likely result from modifications to both the oxazole (B20620) ring and the benzenesulfonamide (B165840) moiety.

Elucidation of Biotransformation Mechanisms (e.g., Hydroxylation, Sulfonic Acid Formation)

The primary biotransformation mechanisms for sulfonamide-based compounds often involve oxidative and conjugative pathways. Key mechanisms identified for structurally related molecules include:

Hydroxylation: This is a common metabolic route for aromatic and heterocyclic rings. In the case of this compound, hydroxylation could occur on the oxazole ring or the phenyl ring. For a similar compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, hydroxylation of the methyl group on the oxadiazole ring was observed. cyberleninka.rurrpharmacology.ru Another related compound, 4-(5-methyl-1,3-oxazole-2-yl)benzenesulfonamide (OXSA), also undergoes biotransformation. cyberleninka.ru

N-Hydroxysulfonamide Formation: The sulfonamide group itself can be a site of metabolism, leading to the formation of N-hydroxysulfonamides. This has been observed for compounds structurally similar to this compound. cyberleninka.ru

Sulfonic Acid Formation: N-hydroxysulfonamide metabolites can be unstable and decompose, leading to the formation of the corresponding sulfonic acid. cyberleninka.ru For example, the decomposition of N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in urine samples resulted in the formation of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonic acid. cyberleninka.ru Benzenesulfonic acid itself is a known organosulfur compound. wikipedia.org

An unusual oxidation of a pyrazolo[1,5-d] researchgate.netspringernature.comresearchgate.nettriazine core to a pyrazolo[1,5-d] researchgate.netspringernature.comresearchgate.nettriazin-4(5H)-one scaffold has also been noted for a different, more complex sulfonamide-containing molecule, highlighting the diverse potential metabolic pathways. nih.gov

In Vitro Metabolic Stability Studies (e.g., with Liver Microsomes)

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. researchgate.netspringernature.com These studies are typically conducted using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs). nih.gov The stability of a test compound is determined by measuring its depletion over time when incubated with liver microsomes from various species, including rats, dogs, and humans. researchgate.netfrontiersin.org

The general procedure for an in vitro metabolic stability assay involves:

Incubating the test compound at a specific concentration (e.g., 1.0 × 10⁻⁷ M) with liver microsomes. researchgate.net

Collecting samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). researchgate.net

Quantifying the remaining parent compound using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). springernature.com

The results are often expressed as the percentage of the compound remaining over time or as an in vitro half-life (T₁/₂). researchgate.netresearchgate.net This data allows for the ranking of compounds based on their metabolic stability and helps in understanding structure-activity relationships to improve metabolic properties. researchgate.net

Table 1: Representative Data from In Vitro Metabolic Stability Studies of Various Compounds in Human Liver Microsomes This table is illustrative and not specific to this compound.

| Compound | Time (min) | % Compound Remaining | In Vitro T1/2 (min) | Intrinsic Clearance (CLint, mL/min/mg) |

|---|---|---|---|---|

| Verapamil (Reference) | 0 | 100 | 26 | 267 |

| 5 | 80 | |||

| 15 | 50 | |||

| 30 | 25 | |||

| 45 | 12.5 | |||

| 60 | 6.25 | |||

| Imipramine (Reference) | 0 | 100 | >60 | <115.5 |

| 5 | 98 | |||

| 15 | 95 | |||

| 30 | 90 | |||

| 45 | 85 | |||

| 60 | 80 |

Data adapted from a study on multifunctional arylsulfone and arylsulfonamide-based ligands. researchgate.net

Impact of Metabolism on Biological Activity of Derivatives

The metabolism of a parent compound into various metabolites can significantly alter its biological activity. Metabolites may have reduced, similar, or enhanced activity compared to the parent drug. In some cases, they may exhibit a different pharmacological profile altogether.

Furthermore, structure-activity relationship studies on derivatives of related heterocyclic compounds, such as 3-(2-benzoxazol-5-yl)alanine, have been conducted to assess their antimicrobial and anticancer activities. nih.govresearchgate.net These studies, while not directly on metabolites, demonstrate how structural modifications, akin to those introduced through metabolism, can profoundly impact biological activity. For instance, the introduction of different substituents on the benzoxazole (B165842) ring of 3-(2-benzoxazol-5-yl)alanine derivatives led to variations in their potency against different cell lines and microbial strains. nih.govresearchgate.net

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Analogues with Improved Profiles

The future design and synthesis of analogues based on the 3-Oxazol-5-yl-benzenesulfonamide core will be driven by a strategy of rational drug design to enhance their therapeutic profiles. acs.org This involves systematically modifying the lead structure to improve potency, selectivity, and pharmacokinetic properties.

One promising approach is the synthesis of a second-generation library of analogues based on structure-activity relationship (SAR) data. acs.org For instance, research on similar 1,3-oxazole sulfonamides has shown that introducing halogenated and alkyl-substituted anilines can lead to potent and selective inhibitors of leukemia cell lines. acs.org The synthesis of such analogues can be achieved through established multi-step reaction sequences, often starting from commercially available building blocks like acetophenone (B1666503). acs.org A general synthetic route might involve bromination of an appropriate acetophenone derivative, followed by conversion to a primary amine salt, and finally, reaction with a sulfonyl chloride to form the desired sulfonamide linkage. acs.org

Furthermore, the exploration of different substituents on the phenyl ring of the benzenesulfonamide (B165840) portion can significantly impact biological activity. Studies on benzenesulfonamide analogues have revealed that the position and nature of substituents are critical for their inhibitory potency against targets like the NLRP3 inflammasome. nih.gov For example, the removal or positional change of methoxy (B1213986) and chloro groups on the phenyl ring has been shown to dramatically alter inhibitory activity, highlighting the importance of a thorough SAR investigation. nih.gov

The following table outlines potential modifications to the this compound scaffold and their expected impact based on research into related compounds.

| Modification Strategy | Rationale | Potential Improvement | Supporting Evidence |

| Introduction of halogenated anilines | Based on SAR data from similar compounds. acs.org | Increased potency and selectivity against cancer cell lines. | 2-chloro-5-methylphenyl and 1-naphthyl substituents on the sulfonamide nitrogen proved to be potent leukemia inhibitors. acs.org |

| Altering substituents on the phenyl ring | To probe the electronic and steric requirements for target binding. nih.gov | Enhanced inhibitory activity against specific targets like inflammasomes. | Positional changes of methoxy and chloro groups significantly influenced the inhibitory potency of benzenesulfonamide analogues. nih.gov |

| Introduction of hydrophilic groups | To improve physicochemical properties. nih.gov | Increased hydrophilicity may enhance drug residence time in specific compartments, such as the intraocular space for glaucoma treatment. nih.gov | The addition of a primary or secondary amine periphery to 5-(sulfamoyl)thien-2-yl 1,3-oxazole inhibitors increased their hydrophilicity. nih.gov |

Exploration of Novel Biological Targets and Mechanisms for Broadening Applicability

While the initial therapeutic focus of a compound class may be narrow, exploring novel biological targets and mechanisms of action can significantly broaden its clinical applicability. The oxazole-sulfonamide scaffold is a versatile platform with the potential to interact with a wide range of biological targets. rsc.orgnih.gov

One area of significant potential is in oncology. Research has demonstrated that novel 1,3-oxazole sulfonamides can act as tubulin polymerization inhibitors. acs.orgnih.gov These compounds were found to bind to tubulin and induce the depolymerization of microtubules, a mechanism of action shared by successful anticancer drugs. acs.orgnih.gov A COMPARE analysis, an in silico tool from the National Cancer Institute, revealed a strong correlation between the cytotoxic profiles of these oxazole (B20620) sulfonamides and known microtubule inhibitors. nih.gov This suggests that this compound and its analogues could be further investigated for their potential as anticancer agents targeting microtubule dynamics.

Another promising avenue is the inhibition of carbonic anhydrases (CAs). Sulfonamides are a well-established class of CA inhibitors, with some topical CAIs used in the treatment of glaucoma. nih.govacs.org The design of hydrophilic derivatives of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles has yielded potent inhibitors of the glaucoma-related hCA II isoform. nih.gov This indicates that with appropriate structural modifications, this compound derivatives could be developed as novel treatments for glaucoma.

Furthermore, the broader class of sulfonamides has been shown to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antiviral effects. rsc.orgnih.govacs.org The oxazole moiety itself is a component of many natural products with diverse pharmacological properties. nih.govderpharmachemica.commdpi.com Therefore, systematic screening of this compound and its analogues against a panel of different biological targets is a key future direction.

The table below summarizes potential novel biological targets for the oxazole-sulfonamide class.

| Potential Biological Target | Therapeutic Area | Mechanism of Action | Supporting Evidence |

| Tubulin | Oncology | Inhibition of microtubule polymerization. acs.orgnih.gov | Novel 1,3-oxazole sulfonamides effectively bind to tubulin and induce microtubule depolymerization. acs.orgnih.gov |

| Carbonic Anhydrases (e.g., hCA II) | Ophthalmology (Glaucoma) | Inhibition of carbonic anhydrase activity, reducing intraocular pressure. nih.gov | Hydrophilic 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives are potent inhibitors of hCA II. nih.gov |

| NLRP3 Inflammasome | Inflammatory Diseases | Inhibition of inflammasome activation and subsequent release of pro-inflammatory cytokines. nih.govnih.gov | Benzenesulfonamide analogues have been identified as inhibitors of the NLRP3 inflammasome. nih.govnih.gov |

| Dihydropteroate (B1496061) Synthase (DHPS) | Infectious Diseases (Bacterial) | Inhibition of folic acid synthesis in bacteria. nih.gov | Sulfonamides are known inhibitors of bacterial DHPS. nih.gov |

Application of Artificial Intelligence and Machine Learning in Oxazole-Sulfonamide Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. nih.govresearchgate.net These computational tools can significantly accelerate the identification of promising drug candidates, predict their properties, and optimize their development.

AI and ML algorithms can be employed in various stages of the drug discovery pipeline. researchgate.net For instance, generative chemistry models can design novel oxazole-sulfonamide analogues with desired properties. nih.gov These models, trained on vast datasets of chemical structures and their biological activities, can propose new molecules that are more likely to be potent and selective.

Furthermore, ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed compounds. researchgate.net This in silico prediction allows for the early-stage filtering of candidates with unfavorable pharmacokinetic profiles, saving time and resources. For example, ML models have been developed to predict the adsorption of sulfonamide antibiotics by biochar, demonstrating the potential of these techniques to model the environmental fate and interactions of this class of compounds. nih.gov

Molecular docking simulations, a key computational technique, can be enhanced by AI to predict the binding affinity and mode of interaction of oxazole-sulfonamide derivatives with their biological targets. nih.gov This information is invaluable for understanding structure-activity relationships and for the rational design of more potent inhibitors.

The application of AI and ML in drug discovery for the oxazole-sulfonamide class is summarized in the table below.

| AI/ML Application | Description | Potential Impact | Supporting Evidence |

| Generative Chemistry | AI models generate novel chemical structures with desired properties. nih.gov | Accelerated design of potent and selective oxazole-sulfonamide analogues. | AI and ML are being used for generative chemistry in drug discovery. nih.gov |

| ADMET Prediction | ML models predict the pharmacokinetic and toxicity profiles of compounds. researchgate.net | Early identification and elimination of candidates with poor drug-like properties. | AI is applied to model ADMET properties of novel drug-like compounds. researchgate.net |

| Target Identification | AI algorithms analyze biological data to identify and validate new drug targets. researchgate.net | Discovery of novel therapeutic applications for the oxazole-sulfonamide scaffold. | AI is leveraged for target identification and validation in drug development. researchgate.net |

| High-Throughput Virtual Screening | In silico screening of large compound libraries against a biological target. mdpi.com | Rapid identification of hit compounds from virtual libraries. | High-throughput virtual screening is used to identify potential sulfonamide targets. mdpi.com |

Development of Innovative Preclinical Models for Mechanistic Elucidation

To better understand the mechanisms of action and predict the clinical efficacy of this compound and its analogues, the development and use of innovative preclinical models are crucial. Traditional 2D cell cultures and animal models often fail to fully recapitulate human physiology and disease states, leading to a high attrition rate of drug candidates in clinical trials. researchgate.netnih.gov

Organ-on-a-chip (OOC) technology represents a significant advancement in preclinical modeling. researchgate.netnih.govyoutube.com These microfluidic devices contain living human cells cultured in a way that mimics the structure and function of human organs. nih.govyoutube.com For instance, a liver-on-a-chip could be used to study the metabolism and potential hepatotoxicity of oxazole-sulfonamide derivatives, providing more accurate data than traditional models. nih.gov Multi-organ-on-a-chip (MOC) systems can further simulate the interactions between different organs, allowing for the investigation of a drug's systemic effects. researchgate.netnih.gov

The use of 3D organoids is another promising approach. researchgate.net Derived from stem cells, organoids self-assemble into three-dimensional structures that resemble human tissues, offering a more physiologically relevant system for testing drug efficacy and toxicity. researchgate.net Combining organoid technology with microfluidic systems in "organoid-on-a-chip" platforms further enhances their predictive power. researchgate.net

These advanced preclinical models can provide valuable insights into the mechanism of action of oxazole-sulfonamides. For example, an Ewing's sarcoma-on-a-chip model was used to re-evaluate a drug that had shown good preclinical efficacy but failed in clinical trials, demonstrating the potential of these models to provide more accurate predictions of clinical outcomes. mdpi.com

The table below highlights innovative preclinical models and their potential applications in the study of oxazole-sulfonamides.

| Preclinical Model | Description | Application for Oxazole-Sulfonamides | Supporting Evidence |

| Organ-on-a-Chip (OOC) | Microfluidic devices that mimic the structure and function of human organs. nih.govyoutube.com | Assessment of efficacy, toxicity, and metabolism in specific organs (e.g., liver, kidney). nih.govnih.gov | OOCs are used to recapitulate human organ functions for preclinical drug screening. nih.gov |

| Multi-Organ-on-a-Chip (MOC) | Interconnected OOCs that simulate systemic drug-body interactions. researchgate.netnih.gov | Study of drug absorption, distribution, metabolism, and excretion (ADME) in an integrated system. nih.gov | MOCs enable the replication of various organs to study drug-body interactions. researchgate.net |

| Organoids | 3D cellular models derived from stem cells that mimic human tissues. researchgate.net | Modeling of diseases and testing drug efficacy in a more physiologically relevant context. | Organoids provide human-relevant systems for modeling diseases and testing drugs. researchgate.net |

| Organoid-on-a-Chip | Integration of organoid culture with microfluidic systems. researchgate.net | Real-time drug testing and simulation of organ interactions. | These platforms combine the benefits of organoids and microfluidics for enhanced drug testing. researchgate.net |

Q & A

Q. Table 1: Key Reaction Conditions

| Reaction Type | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Van Leusen | TosMIC, K₂CO₃, MeOH, 0°C → RT | Use anhydrous solvents for purity |

| Cyclization | AcCl, DCM, reflux | Monitor pH to avoid side products |

| Nucleophilic Substitution | DIPEA, DMF, 80°C | Purify via column chromatography |

Basic: What spectroscopic and chromatographic techniques are used for characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify sulfonamide (-SO₂NH₂) protons (δ 7.5–8.5 ppm) and oxazole ring protons (δ 8.0–8.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) systematically. For example, increasing reaction time from 6 to 12 hours in van Leusen reactions improves oxazole ring formation .

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water in substitution reactions, reducing hydrolysis .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and terminate at peak product concentration .

Advanced: How should researchers resolve contradictions in analytical data (e.g., conflicting NMR vs. XRD results)?

Methodological Answer:

- Cross-Validation : Confirm NMR assignments with 2D techniques (COSY, HSQC). Compare XRD-derived bond lengths/angles with computational models (DFT) .

- Sample Purity : Re-run HPLC under gradient conditions to detect trace impurities that may skew NMR signals .

- Crystallographic Re-analysis : Check for twinning or disorder in XRD data using SHELXL 's TWIN/BASF commands .

Advanced: What role do hydrogen-bonding networks play in the compound’s stability and solubility?

Methodological Answer:

- Graph Set Analysis : Use SHELXL to identify motifs like D (donor) and A (acceptor) patterns. For example, sulfonamide N-H groups often form R₂²(8) motifs with oxazole N atoms, enhancing crystal packing .

- Solubility Prediction : Correlate H-bond density with solubility in polar solvents (e.g., DMSO). Lower H-bond density (e.g., <4 bonds/molecule) increases solubility .

Advanced: How can computational methods predict biological activity or reactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes). Prioritize compounds with binding energies < -7 kcal/mol .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, oxazole C-2 positions are often reactive .

Advanced: What protocols are used to evaluate antimicrobial activity?

Methodological Answer:

- Agar Dilution : Test against Gram-positive (e.g., S. aureus ATCC 6538) and fungal strains (e.g., C. albicans). Prepare compound dilutions in DMSO and determine MIC (Minimum Inhibitory Concentration) .

- Time-Kill Assays : Expose cultures to 2× MIC and aliquot samples at 0, 6, 12, and 24 hours. Plot log CFU/mL vs. time to assess bactericidal vs. bacteriostatic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.